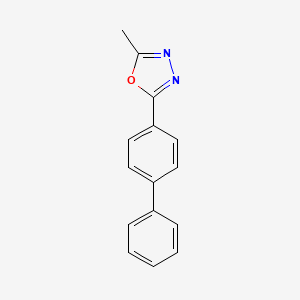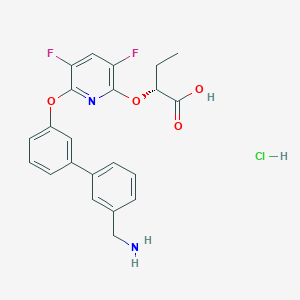
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide, also known as MNSC, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential in the treatment of cancer and other diseases. In
Mécanisme D'action
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide inhibits the activity of HDAC by binding to the enzyme and preventing it from deacetylating histone proteins. This results in the acetylation of histones, which leads to changes in gene expression. The specific mechanism of action of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is still under investigation, but it is believed to involve the induction of oxidative stress and the activation of signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on gene expression and cell function. However, one limitation of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide. Another area of research is the investigation of the potential therapeutic applications of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the mechanism of action of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is still not fully understood, and further research is needed to elucidate the specific pathways involved in its activity.
Méthodes De Synthèse
The synthesis of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide involves a series of chemical reactions. The starting material is 2-naphthoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylsulfonyl-2-aminoethanol to form the corresponding amide. Finally, the amide is reacted with 2-methylpropanoyl chloride to form 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide.
Applications De Recherche Scientifique
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been widely used in scientific research as a small molecule inhibitor. It has been shown to have potential in the treatment of cancer, particularly in the inhibition of the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of HDAC activity by 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10(2)15(19)17-14-9-12-7-5-4-6-11(12)8-13(14)16(20)18-23(3,21)22/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKRMOMGABJIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1C(=O)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)

![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)


![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)

![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)


